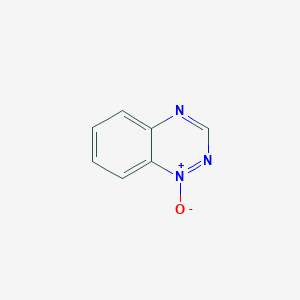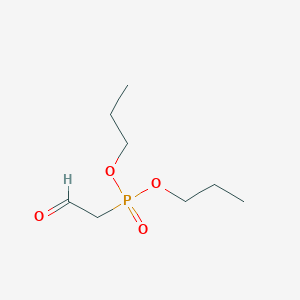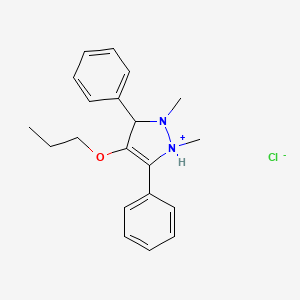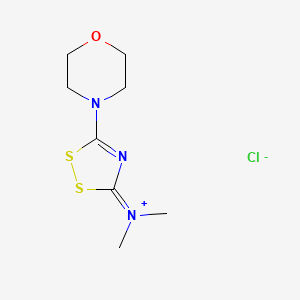
N,N-Dimethyl-5-(morpholin-4-yl)-3H-1,2,4-dithiazol-3-iminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-5-(morpholin-4-yl)-3H-1,2,4-dithiazol-3-iminium chloride is a complex organic compound that features a unique structure combining a dithiazole ring with a morpholine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5-(morpholin-4-yl)-3H-1,2,4-dithiazol-3-iminium chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of N,N-dimethylamine with a dithiazole precursor in the presence of a chlorinating agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-5-(morpholin-4-yl)-3H-1,2,4-dithiazol-3-iminium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazole ring to a more reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted dithiazole derivatives.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-5-(morpholin-4-yl)-3H-1,2,4-dithiazol-3-iminium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism by which N,N-Dimethyl-5-(morpholin-4-yl)-3H-1,2,4-dithiazol-3-iminium chloride exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-5-(morpholin-4-yl)-3H-1,2,4-thiadiazol-3-iminium chloride
- N,N-Dimethyl-5-(morpholin-4-yl)-3H-1,2,4-oxadiazol-3-iminium chloride
Uniqueness
N,N-Dimethyl-5-(morpholin-4-yl)-3H-1,2,4-dithiazol-3-iminium chloride is unique due to its dithiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
58478-29-8 |
|---|---|
Fórmula molecular |
C8H14ClN3OS2 |
Peso molecular |
267.8 g/mol |
Nombre IUPAC |
dimethyl-(5-morpholin-4-yl-1,2,4-dithiazol-3-ylidene)azanium;chloride |
InChI |
InChI=1S/C8H14N3OS2.ClH/c1-10(2)7-9-8(14-13-7)11-3-5-12-6-4-11;/h3-6H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
RQZDBMVDTISUTJ-UHFFFAOYSA-M |
SMILES canónico |
C[N+](=C1N=C(SS1)N2CCOCC2)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B14615472.png)
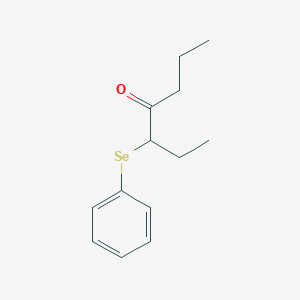
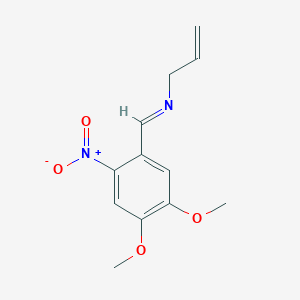
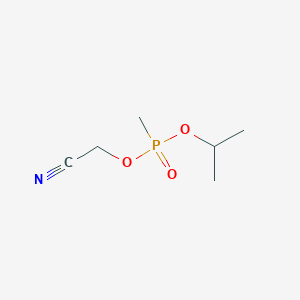
![5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole](/img/structure/B14615497.png)
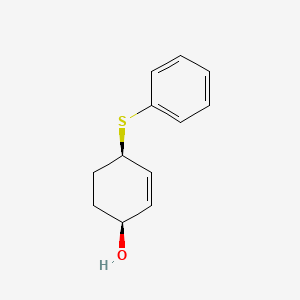
![3-Phenylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14615505.png)
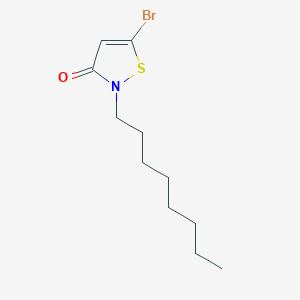
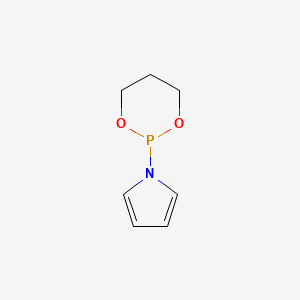
![2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]-](/img/structure/B14615526.png)
![1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B14615532.png)
